molecular formula C₇₈H₁₃₅N₂₁O₂₆S B612478 1206779-25-0 CAS No. 1206779-25-0

1206779-25-0

Cat. No.: B612478
CAS No.: 1206779-25-0
M. Wt: 1815.10
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Description

CAS No. 1206779-25-0, identified as β-Amyloid 22-40, is a 19-amino acid peptide fragment derived from the larger β-amyloid protein. This compound is critical in Alzheimer’s disease research due to its role in amyloid plaque formation, a hallmark of neurodegenerative pathology . It is commercially available for scientific studies focusing on amyloid aggregation mechanisms, drug discovery, and diagnostic assay development.

β-Amyloid 22-40 retains key hydrophobic and hydrophilic regions of the full-length β-amyloid (e.g., residues 1-40 or 1-42), enabling researchers to investigate truncated peptide behavior in vitro. Its molecular weight (~2,200–2,500 Da) and solubility profile (typically low in aqueous solutions due to aggregation propensity) distinguish it from small-molecule compounds .

Properties

CAS No.

1206779-25-0

Molecular Formula

C₇₈H₁₃₅N₂₁O₂₆S

Molecular Weight

1815.10

sequence

One Letter Code: EDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .

Scientific Research Applications

β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:

    Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.

    Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.

    Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.

    Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use

Mechanism of Action

β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .

Comparison with Similar Compounds

While 1206779-25-0 is a peptide, its functional and structural analogs include other β-amyloid fragments and small-molecule compounds used in related research. Below, we compare it with two compounds from distinct classes:

Structural Comparison with Small-Molecule Analogs

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
  • Key Properties: LogP (XLOGP3): 2.15 (indicative of moderate lipophilicity).

Comparison with this compound :

Property This compound CAS 1046861-20-4
Class Peptide Boronic acid derivative
Molecular Weight ~2,200–2,500 Da 235.27 Da
Solubility Low (aggregation-prone) Moderate (0.24 mg/mL)
Primary Use Alzheimer’s research Organic synthesis catalyst

While this compound is used to study protein aggregation, CAS 1046861-20-4 serves as a reagent in Suzuki-Miyaura cross-coupling reactions. The peptide’s higher molecular weight and aggregation behavior limit its bioavailability compared to small molecules .

Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1)
  • Molecular Formula: C₇H₅BrNO₄
  • Molecular Weight : 246.02 g/mol
  • Solubility : 0.687 mg/mL (0.00342 mol/L) in aqueous solutions .
  • Key Properties :
    • LogP (XLOGP3): 1.85 (moderate lipophilicity).
    • Used in synthesizing dyes, pharmaceuticals, and metal-organic frameworks .

Comparison with this compound :

Property This compound CAS 1761-61-1
Class Peptide Aromatic carboxylic acid
Molecular Weight ~2,200–2,500 Da 246.02 Da
Solubility Low Moderate (0.687 mg/mL)
Primary Use Neuroscience research Chemical synthesis

The stark difference in molecular weight and solubility underscores the peptide’s unique challenges in drug delivery compared to small molecules like CAS 1761-61-1 .

Functional Comparison with Other β-Amyloid Fragments

  • β-Amyloid 1-40 : Shares overlapping regions with 22-40 but includes additional N-terminal residues. This full-length fragment is more aggregation-prone and toxic in neuronal models.
  • β-Amyloid 1-42 : Contains two extra hydrophobic residues, enhancing its aggregation kinetics and pathogenicity compared to 22-40.

Key Research Findings :

  • Truncated peptides like 22-40 are used to dissect the roles of specific domains in amyloidogenesis .
  • Small molecules (e.g., CAS 1046861-20-4) are often screened as inhibitors of amyloid aggregation, highlighting a functional overlap in targeting amyloid pathways .

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